REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[C:4]([F:11])[CH:3]=1.[CH3:12][C:13]1[N:14]=[C:15]([NH:18][C:19](=[O:21])[CH3:20])[S:16][CH:17]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([C:17]2[S:16][C:15]([NH:18][C:19](=[O:21])[CH3:20])=[N:14][C:13]=2[CH3:12])=[CH:3][C:4]=1[F:11])(=[O:10])[CH3:9] |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
1.25 g
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Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)C(C)=O)F
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
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CC=1N=C(SC1)NC(C)=O
|
Name
|
caesium carbonate
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Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0.245 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C(C)(C)(C)P(C(C)(C)C)C(C)(C)C.C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Dry
|
Type
|
CUSTOM
|
Details
|
degassed DMF (25 ml)
|
Type
|
FILTRATION
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Details
|
The reaction mixture is filtered through celite
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Type
|
CUSTOM
|
Details
|
Purification of the crude product by chromatography on silica eluting with 2:1 iso-hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1)C1=C(N=C(S1)NC(C)=O)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |